4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile
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Overview
Description
4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile is a complex organic compound that features a fluorinated benzene ring and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridazinone Moiety: This can be achieved by reacting a suitable hydrazine derivative with a trifluoromethyl ketone under acidic conditions.
Coupling with Fluorobenzonitrile: The pyridazinone intermediate is then coupled with 4-fluorobenzonitrile using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine or oxidized to a more highly oxidized state.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Amino or thio-substituted derivatives.
Oxidation Products: Higher oxidation states of the pyridazinone ring.
Reduction Products: Dihydropyridazine derivatives.
Scientific Research Applications
4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Shares the fluorinated benzene ring but lacks the pyridazinone moiety.
6-Oxo-3-(trifluoromethyl)pyridazine: Contains the pyridazinone structure but lacks the fluorobenzonitrile component.
Uniqueness
4-Fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile is unique due to the combination of its fluorinated benzene ring and pyridazinone moiety, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O/c14-10-2-1-8(6-18)9(5-10)7-20-12(21)4-3-11(19-20)13(15,16)17/h1-5H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKOXIUXSBSZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C(=O)C=CC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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